molecular formula C5H9ClN2O2 B11754970 Hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride

Hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride

Cat. No.: B11754970
M. Wt: 164.59 g/mol
InChI Key: FGDGMCOFWFWQNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride is a chemical compound with the molecular formula C5H9ClN2O2 and a molecular weight of 164.59 g/mol . This compound is known for its unique structure, which includes a hexahydro-pyrrolo-oxazole ring system. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an oxirane derivative, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrolo-oxazole compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while reduction can produce reduced pyrrolo-oxazole compounds .

Scientific Research Applications

Hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C5H9ClN2O2

Molecular Weight

164.59 g/mol

IUPAC Name

3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d][1,3]oxazol-2-one;hydrochloride

InChI

InChI=1S/C5H8N2O2.ClH/c8-5-7-3-1-6-2-4(3)9-5;/h3-4,6H,1-2H2,(H,7,8);1H

InChI Key

FGDGMCOFWFWQNY-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CN1)OC(=O)N2.Cl

Origin of Product

United States

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